2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine
Overview
Description
2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further linked to an ethylsulfanyl group and a pyrimidine ring
Preparation Methods
The synthesis of 2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with ethylene sulfide to form 2-[3-(trifluoromethyl)phenoxy]ethanethiol. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines.
Scientific Research Applications
2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: This compound also features a trifluoromethyl group attached to a phenoxy group, but it has a nicotinic acid moiety instead of a pyrimidine ring.
2-[3-(Trifluoromethyl)phenoxy]ethanethioamide: Similar in structure, but with an ethanethioamide group instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenoxy group, ethylsulfanyl group, and pyrimidine ring, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c14-13(15,16)10-3-1-4-11(9-10)19-7-8-20-12-17-5-2-6-18-12/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBMIUYWXZWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCSC2=NC=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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